molecular formula C8H16N2O B1302852 2-Methyl-1-(piperazin-1-yl)propan-1-one CAS No. 71260-16-7

2-Methyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1302852
CAS No.: 71260-16-7
M. Wt: 156.23 g/mol
InChI Key: JPULDXYXDMNTNT-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Methylpropanoyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-Methylpropanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .

Cellular Effects

1-(2-Methylpropanoyl)piperazine affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic transmission. This compound also affects gene expression by modulating the activity of transcription factors involved in the cholinergic pathway. Furthermore, 1-(2-Methylpropanoyl)piperazine impacts cellular metabolism by altering the balance of neurotransmitters, which can affect energy production and utilization in neurons .

Molecular Mechanism

The molecular mechanism of 1-(2-Methylpropanoyl)piperazine involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, leading to prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Methylpropanoyl)piperazine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that 1-(2-Methylpropanoyl)piperazine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of acetylcholinesterase and enhanced GABAergic transmission, which can lead to changes in neuronal activity and behavior .

Dosage Effects in Animal Models

The effects of 1-(2-Methylpropanoyl)piperazine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cholinergic transmission and improve cognitive function in rodents. At higher doses, it can cause neurotoxic effects, including tremors, convulsions, and respiratory distress. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, careful dosage management is crucial when using 1-(2-Methylpropanoyl)piperazine in experimental settings .

Metabolic Pathways

1-(2-Methylpropanoyl)piperazine is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including oxidation and hydrolysis, primarily in the liver. These reactions are catalyzed by cytochrome P450 enzymes, which convert the compound into more polar metabolites for easier excretion. Additionally, 1-(2-Methylpropanoyl)piperazine can undergo phase II metabolic reactions, such as glucuronidation and sulfation, further increasing its water solubility and facilitating its elimination from the body .

Transport and Distribution

Within cells and tissues, 1-(2-Methylpropanoyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. Once inside the cells, 1-(2-Methylpropanoyl)piperazine can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .

Subcellular Localization

The subcellular localization of 1-(2-Methylpropanoyl)piperazine is crucial for its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, 1-(2-Methylpropanoyl)piperazine can be found in the cytoplasm and nucleus of neuronal cells, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPULDXYXDMNTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375755
Record name 1-(2-methylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71260-16-7
Record name 1-(2-methylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(piperazin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of tert-butyl 4-isobutyrylpiperazine-1-carboxylate (6.8 g, 26.5 mmol) in methanol (15 mL) was added hydrochloride/methanol (30 mL, 3M)) at 0° C. After the addition, the mixture was allowed to stir at room temperature overnight. The mixture was concentrated to give 2-methyl-1-(piperazin-1-yl)propan-1-one (5.5 g, yield 100%) as an off-white solid. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 0.99-1.00 (d, J=6.4 Hz, 6H), 2.84-2.89 (m, 1H), 3.03-3.07 (d, 4H), 3.68-3.74 (d, 4H), 9.58 (s, 2H); LC-MS (ESI) m/z: 157(M+1)+.
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6.8 g
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15 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Tert-butyl piperazinecarboxylate (2.93 g) and triethylamine (4.39 ml) were dissolved in dichloromethane (60 ml) and then, while being cooled with ice, isobutyryl chloride (1.84 ml) was added thereto. After being stirred for 30 minutes, the reaction mixture was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. To 1.79 g of part of the resulting residue, trifluoroacetic acid (9 ml) was added and the mixture was stirred for 30 minutes at room temperature. Then, the reaction mixture was concentrated under a vacuum. The residue was dissolved in methanol (20 ml) and then 2N hydrochroric acid methanol solution (10 ml) was added thereto. After being stirred for 10 minutes, the reaction mixture was concentrated under a vacuum. The residue, with 10% aqueous sodium hydroxide solution added thereto, was extracted with chloroform. The extract was washed with water and saturated brine successively, dried over sodium sulfate anhydride, and then concentrated under a vacuum to yield 0.85 g of the aimed compound.
Quantity
2.93 g
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reactant
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4.39 mL
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60 mL
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1.84 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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